molecular formula C13H12F2N2O2 B14114735 Ethyl difluoro(4-phenylimidazole-5-yl)acetate

Ethyl difluoro(4-phenylimidazole-5-yl)acetate

Cat. No.: B14114735
M. Wt: 266.24 g/mol
InChI Key: HGJSIWBQRLYGLG-UHFFFAOYSA-N
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Description

Ethyl difluoro(4-phenylimidazole-5-yl)acetate is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a phenyl group and a difluoroacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl difluoro(4-phenylimidazole-5-yl)acetate typically involves the construction of the imidazole ring followed by the introduction of the difluoroacetate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-phenylimidazole with ethyl difluoroacetate in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl difluoro(4-phenylimidazole-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl difluoro(4-phenylimidazole-5-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of ethyl difluoro(4-phenylimidazole-5-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The difluoroacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl difluoro(4-methylimidazole-5-yl)acetate
  • Ethyl difluoro(4-ethylimidazole-5-yl)acetate
  • Ethyl difluoro(4-phenylimidazole-5-yl)propionate

Uniqueness

Ethyl difluoro(4-phenylimidazole-5-yl)acetate is unique due to the presence of both a phenyl group and a difluoroacetate moiety, which confer distinct chemical and biological properties. The phenyl group enhances aromaticity and potential π-π interactions, while the difluoroacetate group provides unique electronic characteristics .

Properties

Molecular Formula

C13H12F2N2O2

Molecular Weight

266.24 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(4-phenyl-1H-imidazol-5-yl)acetate

InChI

InChI=1S/C13H12F2N2O2/c1-2-19-12(18)13(14,15)11-10(16-8-17-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17)

InChI Key

HGJSIWBQRLYGLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(N=CN1)C2=CC=CC=C2)(F)F

Origin of Product

United States

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